1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine
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Description
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C24H26N2O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.199428076 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Biofilm Inhibition
A study conducted by Mekky, A. E. M., & Sanad, S. (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showcased potent antibacterial efficacies and biofilm inhibition activities against different bacterial strains including E. coli, S. aureus, and S. mutans. The study highlighted the compound's effectiveness as potential inhibitors of bacterial biofilm formation, suggesting applications in treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
Pharmacological Activities
Piperazine derivatives have been identified for their central pharmacological activities, particularly in activating the monoamine pathway. Brito et al. (2018) discussed the therapeutic applications of piperazine derivatives, including their use as antipsychotic, antidepressant, and anxiolytic drugs. This highlights the compound's significance in developing new treatments for mental health conditions (Brito et al., 2018).
Neuroprotection
Lecanu et al. (2010) reported on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a novel compound designed to offer a multi-target therapeutic neuroprotective approach for treating Alzheimer's disease. The study demonstrated its ability to inhibit acetylcholinesterase activity and provide neuroprotection against toxicity, suggesting a potential application in developing Alzheimer's disease treatments (Lecanu et al., 2010).
Antidiabetic Properties
Another study by Le Bihan et al. (1999) explored the design and synthesis of imidazoline derivatives, including piperazine derivatives, active on glucose homeostasis in a rat model of type II diabetes. This research indicates the potential of piperazine derivatives in developing new antidiabetic treatments (Le Bihan et al., 1999).
Sigma-1 Receptor Ligands
Moussa et al. (2010) synthesized a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines as sigma-1 receptor ligands, showing high potency and selectivity. These compounds could serve as potential therapeutic tools for neurodegenerative diseases, indicating the broad applicability of piperazine derivatives in medicinal chemistry (Moussa et al., 2010).
Properties
IUPAC Name |
[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]-(3,6-dimethyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-16-7-8-21-17(2)23(28-22(21)13-16)24(27)26-11-9-25(10-12-26)20-14-18-5-3-4-6-19(18)15-20/h3-8,13,20H,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMILUAPCYGHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCN(CC3)C4CC5=CC=CC=C5C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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